1-(4-methoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea
Overview
Description
1-(4-Methoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of 4-methoxyaniline with thiophene-2-carboxylic acid hydrazide under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine: Research has shown that the compound may act as an inhibitor of specific enzymes or receptors, contributing to its therapeutic potential.
Industry: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
When compared to other thiadiazole derivatives, 1-(4-methoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea stands out due to its unique combination of structural features and biological activities. Similar compounds include:
- 1-(4-Chlorophenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea
- 1-(4-Methylphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea
- 1-(4-Nitrophenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea
These compounds share a common thiadiazole core but differ in the substituents attached to the phenyl ring, which can significantly influence their chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-20-10-6-4-9(5-7-10)15-13(19)16-14-18-17-12(22-14)11-3-2-8-21-11/h2-8H,1H3,(H2,15,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEZQYFMFOLOLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330548 | |
Record name | 1-(4-methoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822418 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
428477-52-5 | |
Record name | 1-(4-methoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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